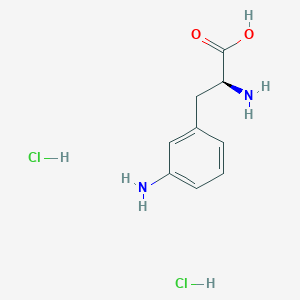

(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

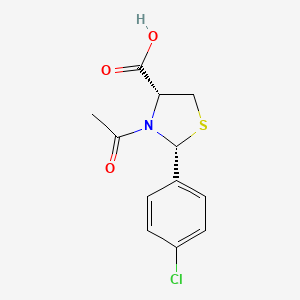

“(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride” is a chemical compound. It is also known as “(S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid” and "3-(3-aminophenyl)propanoic acid hydrochloride" . The compound has a molecular weight of 280.32 and 201.65 respectively.

Molecular Structure Analysis

The InChI code for “(S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid” is1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 . The InChI code for “3-(3-aminophenyl)propanoic acid hydrochloride” is 1S/C9H11NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H . Physical And Chemical Properties Analysis

“(S)-3-(3-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid” is a solid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . “3-(3-aminophenyl)propanoic acid hydrochloride” is also a solid .Scientific Research Applications

Asymmetric Synthesis

One significant application of related compounds is in asymmetric synthesis, where microbial reductases expressed in Escherichia coli are used to generate chiral alcohols with high enantioselectivity. For instance, research demonstrates the enzymatic reduction of 3-chloro-1-phenyl-1-propanone to (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in the synthesis of antidepressant drugs, achieving an enantiomeric excess value of 100% (Y. Choi et al., 2010).

Polymeric Materials

In the field of polymeric materials, the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various aliphatic and aromatic amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, has shown promise in medical applications due to enhanced thermal stability and significant antibacterial and antifungal activities (H. M. Aly & H. L. A. El-Mohdy, 2015).

Molecular Interactions

Research into the polymorphism of amino alcohol salts with quinaldinate reveals insights into hydrogen bonding and π...π stacking interactions, fundamental for understanding the molecular interactions of compounds like "(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride." These studies indicate different connectivity motifs and hydrogen bonding patterns, contributing to the development of novel molecular machines and drug delivery systems (Nina Podjed & B. Modec, 2022).

Safety and Hazards

Future Directions

Boronic acids, which are related to aminophenylpropanoic acids, are increasingly utilized in diverse areas of research . They are used in various sensing applications, protein manipulation and modification, separation, and the development of therapeutics . This suggests potential future directions for the study and application of “(S)-2-Amino-3-(3-aminophenyl)propanoic acid dihydrochloride”.

properties

IUPAC Name |

(2S)-2-amino-3-(3-aminophenyl)propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYMDLJJQHYMCD-JZGIKJSDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CC(C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)C[C@@H](C(=O)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2654506.png)

![2-{[5-(2,4-dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2654508.png)

![4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide](/img/structure/B2654509.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(ethylthio)benzamide](/img/structure/B2654512.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2654513.png)

![6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)

![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2654518.png)

![4-Cyclopropyl-5-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2654521.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2654524.png)